![molecular formula C19H15Cl3N2O3 B13770312 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B13770312.png)
1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime] is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime] typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would require the use of appropriate chlorinated precursors and oxime formation steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1H-Indole-2,3-dione derivatives, including this compound, can undergo various chemical reactions such as:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the oxime group to amines.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
科学的研究の応用
1H-Indole-2,3-dione derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Indole-2,3-dione derivatives involves interaction with various molecular targets and pathways. These compounds can act as enzyme inhibitors, receptor agonists or antagonists, and can modulate signaling pathways involved in cell growth and apoptosis .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Isatin: Another indole derivative with diverse biological activities.
Uniqueness
What sets 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime] apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other indole derivatives.
特性
分子式 |
C19H15Cl3N2O3 |
|---|---|
分子量 |
425.7 g/mol |
IUPAC名 |
[(E)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate |
InChI |
InChI=1S/C19H15Cl3N2O3/c1-10(2)19(26)27-23-17-13-8-12(20)4-6-16(13)24(18(17)25)9-11-3-5-14(21)15(22)7-11/h3-8,10H,9H2,1-2H3/b23-17+ |
InChIキー |
LETKTMPBFXDDKN-HAVVHWLPSA-N |
異性体SMILES |
CC(C)C(=O)O/N=C/1\C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
CC(C)C(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


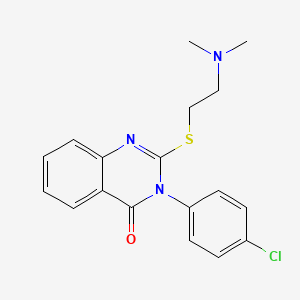
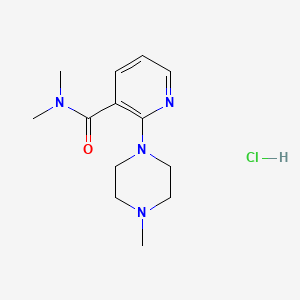
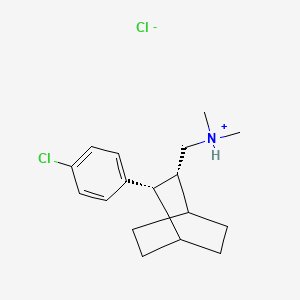

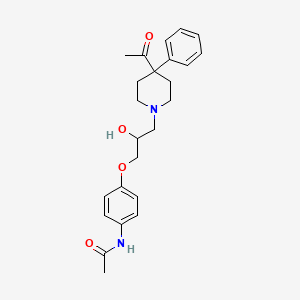
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)
![2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane](/img/structure/B13770258.png)
![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
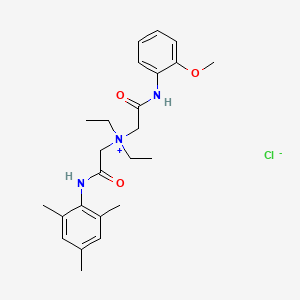
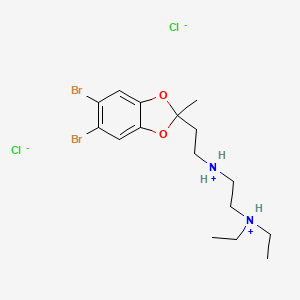
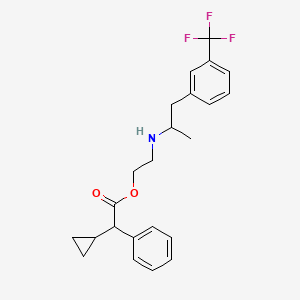
![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)
![N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine](/img/structure/B13770302.png)
![(R)-[(2S)-1-methylaziridin-2-yl]-phenylmethanol](/img/structure/B13770305.png)
